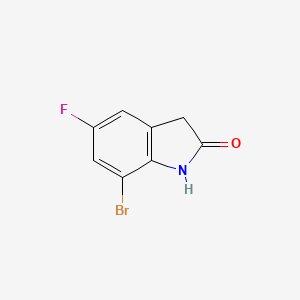

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Beschreibung

Core Structure and Substituents

The compound’s bicyclic system consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Key structural elements include:

- Ketone group : Positioned at the 2-carbon of the indoline ring, forming the oxindole (2-indolinone) core.

- Halogen substituents : Bromine at C7 (electron-withdrawing, steric bulk) and fluorine at C5 (electron-withdrawing, small size).

- Hydrogen-bonding capacity : The NH group at position 1 and the carbonyl oxygen at position 2 enable interactions with biological targets.

Table 1: Physicochemical Properties of 7-Bromo-5-Fluoro-2,3-Dihydro-1H-Indol-2-One

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}5\text{BrFNO} $$ | |

| Molecular Weight | 230.03 g/mol | |

| SMILES String | O=C1NC2=C(C=C(F)C=C2Br)C1 | |

| InChI Key | XOMFQRPHXMTJSG-UHFFFAOYSA-N |

Nomenclature and Synonyms

The compound is also referred to as:

- 7-Bromo-5-fluoroindolin-2-one

- 2,3-Dihydro-1H-indol-2-one, 7-bromo-5-fluoro-

- MFCD15525646 (MDL identifier).

Historical Context in Heterocyclic Chemistry

Evolution of Indolinone Chemistry

Indolinones, including 2-indolinone derivatives, have been central to heterocyclic chemistry since their discovery in the early 20th century. Key milestones include:

Role in Halogenated Heterocycle Development

The introduction of bromine and fluorine substituents in indolinones emerged as a strategy to modulate:

- Electronic properties : Electron-withdrawing effects enhance binding affinity to ATP-binding pockets in kinases.

- Metabolic stability : Halogens reduce oxidative metabolism, improving pharmacokinetic profiles.

Role in Indolinone-Based Drug Discovery

Targeting Kinase Pathways

Indolinones like this compound are optimized for inhibiting kinases involved in:

Table 2: Comparative Analysis of Indolinone Derivatives in Kinase Inhibition

| Compound | Target Kinases | IC~50~ (nM) | Reference |

|---|---|---|---|

| 7-Bromo-5-fluoroindolin-2-one | PDGFR, c-KIT, RET | N/A | |

| Sunitinib | VEGFR, c-KIT, FLT3 | 20–200 | |

| KBP-7018 | PDGFR, c-KIT, RET | 10–50 |

Eigenschaften

IUPAC Name |

7-bromo-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUHOOICBAQACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation typically involves:

- Construction of the indolinone core.

- Introduction of halogen substituents (bromo and fluoro) at specific positions on the aromatic ring.

- Control of regioselectivity during halogenation.

- Cyclization steps to form the dihydroindol-2-one ring system.

Halogenation Approaches

Selective halogenation is critical. The fluorine atom at position 5 and bromine at position 7 require careful control to avoid over-halogenation or substitution at undesired positions.

- Fluorination is often achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution on appropriately activated precursors.

- Bromination typically employs bromine or N-bromosuccinimide (NBS) under controlled conditions to target the 7-position without affecting the fluorine substituent.

Indolinone Core Formation

The indolinone core can be synthesized via:

- Cyclization of ortho-substituted anilines with α-haloketones or α-ketoesters.

- Oxidation of indoline derivatives.

- Fischer indole synthesis variants adapted for substituted substrates.

Detailed Preparation Methods from Literature

Method Based on Halogenated Isatin Derivatives

7-Bromo-5-fluoroindoline-2,3-dione (isatin derivative) serves as a precursor. Its synthesis involves:

- Starting from 5-fluoro-2-nitroaniline or 5-fluoroaniline derivatives.

- Bromination at the 7-position using brominating agents under mild acidic conditions.

- Cyclization to form the isatin ring system.

- Reduction or modification to yield the dihydroindol-2-one structure.

This approach is supported by data from PubChem and related chemical databases, which list 7-bromo-5-fluoroindoline-2,3-dione as a known intermediate.

Indole and Indolinone Synthesis Techniques

General synthetic methods for indoles and indolinones, which can be adapted for the target compound, include:

- Fischer indole synthesis: classical method involving phenylhydrazines and ketones under acidic conditions.

- Larock indole synthesis: palladium-catalyzed annulation of o-iodoanilines with alkynes.

- Reduction of oxindoles to indolines: providing access to dihydroindol-2-one structures.

- Halogenation post-synthesis: selective introduction of bromo and fluoro substituents on the aromatic ring.

These methods provide a foundation for the synthesis of complex halogenated indolinones like this compound.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- Selective halogenation remains a synthetic challenge, especially when multiple halogens are present; conditions must be optimized to prevent undesired substitution or decomposition.

- The indolinone scaffold is sensitive to harsh conditions; mild acidic or neutral environments are preferred during cyclization and halogenation.

- Recent studies emphasize the biological relevance of halogenated indolinones, encouraging the development of efficient synthetic routes that maintain functional group integrity.

- Green chemistry approaches and catalysis are emerging trends in indole and indolinone synthesis, potentially applicable to this compound to improve yields and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxindole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Applications

Building Block in Organic Chemistry

7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one serves as a crucial building block for the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The incorporation of bromine and fluorine enhances its reactivity and selectivity during chemical reactions.

Synthetic Routes

The compound can be synthesized through several methods, including microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. This method typically involves the reaction of 5-fluoroindoline-2,3-dione with brominating agents under microwave irradiation.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it induces apoptosis in MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells. The mechanism involves modulation of key signaling pathways and the generation of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | Low Micromolar | Apoptosis induction |

| HCT-116 | Sub-Micromolar | Cell cycle arrest |

Psychopharmacological Effects

The compound's structural similarity to other indole derivatives suggests potential applications in treating psychiatric disorders. Indole compounds are known for their anxiolytic and anti-aggressive properties, indicating that this compound may also exhibit similar effects .

Anticancer Activity Case Study

A notable study assessed the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated a low micromolar IC50 value, demonstrating significant potency compared to standard chemotherapeutics. The compound was found to induce apoptosis through caspase activation and ROS generation .

Wirkmechanismus

The mechanism of action of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities by interacting with enzymes and receptors involved in these pathways .

Vergleich Mit ähnlichen Verbindungen

This section compares 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one with structurally analogous indole derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Substituent Position and Electronic Effects

Key Observations :

- Halogen Positioning: Bromine at position 7 (vs. 5 in isoindolinone derivatives) alters steric accessibility for target binding. Fluorine’s electronegativity enhances electron-withdrawing effects, polarizing the indole ring .

- Functional Groups : Esters (e.g., acetoxy) or conjugated systems (e.g., methylidene) modify metabolic pathways and electronic properties compared to pure halogenation .

Biologische Aktivität

7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (CAS Number: 945379-34-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a fused indole structure with halogen substitutions that enhance its reactivity and biological activity. The presence of bromine and fluorine atoms is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound includes:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways .

- Psychopharmacological Effects : Research suggests that related compounds in the indole family possess anxiolytic and anti-aggressive properties, indicating potential applications in treating anxiety disorders .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to interact with bromodomain-containing proteins, which are implicated in various cancers .

- Gene Regulation : It influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and growth patterns.

Case Study: Anticancer Activity

A study assessed the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated an IC50 value in the low micromolar range, demonstrating significant potency compared to standard chemotherapeutics. Further analysis revealed that the compound induced apoptosis via caspase activation and reactive oxygen species (ROS) generation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | Low Micromolar | Apoptosis induction |

| HCT-116 | Sub-Micromolar | Cell cycle arrest |

Pharmacological Profile

In pharmacological tests comparing 7-bromo derivatives with diazepam, the compound exhibited a favorable efficacy profile with reduced sedative effects while maintaining anxiolytic properties. This suggests its potential as a safer alternative in anxiety treatment regimens .

Q & A

Q. What are the standard synthetic routes for 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one?

The synthesis typically involves halogenation and fluorination of indole derivatives. A common approach includes:

- Bromination : Radical bromination using N-bromosuccinimide (NBS) or bromine on fluorinated dihydroindol-2-one precursors.

- Fluorination : Electrophilic fluorination via reagents like Selectfluor or direct substitution in precursors with fluorine-containing groups.

For example, analogous compounds (e.g., 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol) are synthesized by reducing ketone derivatives (e.g., 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one) using sodium borohydride in alcohol solvents under inert conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Single-crystal X-ray diffraction : Resolves structural ambiguities (e.g., tautomerism, stereochemistry) and confirms substituent positions. For example, crystallographic data for related fluorinated dihydroindoles have been reported with R-factors < 0.06 .

- NMR spectroscopy : NMR detects fluorine environments, while NMR identifies proton coupling patterns.

- Mass spectrometry : High-resolution MS validates molecular weight (expected ~257.02 g/mol for CHBrFNO).

Q. How do the bromine and fluorine substituents influence reactivity?

- Bromine : Enhances electrophilic substitution reactivity at adjacent positions and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Fluorine : Electron-withdrawing effects stabilize the indolone core and modulate pKa of nearby functional groups. This combination increases metabolic stability in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination.

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in downstream derivatization.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorination kinetics.

Refer to kinetic studies on analogous indole derivatives for parameter optimization .

Q. What strategies resolve contradictions in spectral data interpretation?

- Variable-temperature NMR : Resolves dynamic effects like tautomerism. For instance, temperature-dependent NMR can distinguish keto-enol equilibria.

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data. Crystal structures (e.g., CCDC entries for fluorinated indoles) provide ground-truth validation .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Replace bromine/fluorine with other halogens (e.g., Cl, I) or functional groups (e.g., -CF).

- Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent effects with inhibitory activity. For example, bromine in similar indoles enhances binding to hydrophobic enzyme pockets .

Q. What computational methods predict electronic properties and reactivity?

- DFT calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (FMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for further functionalization.

- Molecular docking : Simulate interactions with biological targets (e.g., receptors) to guide rational drug design .

Q. How is regioselectivity controlled during halogenation?

Q. What safety protocols are essential for handling this compound?

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H315, H320).

- Storage : Store under inert gas (N or Ar) at –20°C to prevent degradation.

Safety data sheets for similar bromo-fluoroindoles recommend avoiding inhalation and skin contact .

Q. How can biological activity be evaluated preclinically?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Fluorinated analogs often show IC values <10 µM.

- Mechanistic studies : Use Western blotting or ELISA to assess inhibition of specific pathways (e.g., apoptosis regulators).

- ADME profiling : Microsomal stability assays evaluate metabolic resistance, leveraging fluorine’s protective effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.